molecular formula C9H17NO2 B2555182 1-Propylpiperidine-4-carboxylic acid CAS No. 789471-15-4

1-Propylpiperidine-4-carboxylic acid

Cat. No.: B2555182
CAS No.: 789471-15-4
M. Wt: 171.24
InChI Key: CYYYEBBPKYUXKT-UHFFFAOYSA-N
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Description

1-Propylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H17NO2. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylpiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with propyl bromide under basic conditions to form 1-propylpiperidine. This intermediate is then oxidized to form this compound. The reaction conditions typically involve the use of strong bases such as sodium hydroxide and oxidizing agents like potassium permanganate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Propylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted piperidine derivatives, alcohols, aldehydes, and carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of 1-propylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate various signaling pathways, including NF-κB and PI3K/Akt, which are involved in cancer progression. The compound may exert its effects by binding to these molecular targets and altering their activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: 1-Propylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group and carboxylic acid functionality make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-propylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-5-10-6-3-8(4-7-10)9(11)12/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYYEBBPKYUXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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